molecular formula C8H12N2O.HCl B062681 (2-Methoxybenzyl)hydrazine hydrochloride CAS No. 179110-14-6

(2-Methoxybenzyl)hydrazine hydrochloride

Cat. No.: B062681
CAS No.: 179110-14-6
M. Wt: 152.19 g/mol
InChI Key: BRLUQYKDQVNXAY-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)hydrazine hydrochloride is a versatile and valuable aromatic hydrazine derivative extensively employed in synthetic organic and medicinal chemistry research. Its primary research utility lies in its role as a key synthetic intermediate for the construction of nitrogen-nitrogen bond-containing heterocycles, most notably indoles and other fused ring systems, via Fischer indole synthesis and related cyclization strategies. The 2-methoxybenzyl moiety provides a unique electronic and steric profile that can influence the regioselectivity of these reactions and the physicochemical properties of the resulting compounds.

Properties

IUPAC Name

(2-methoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-5-3-2-4-7(8)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXYCIDOBGBSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583261
Record name [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85293-10-3
Record name [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 2 Methoxybenzyl Hydrazine Hydrochloride and Analogues

Chemical Synthesis of (2-Methoxybenzyl)hydrazine (B1611745) Hydrochloride

The preparation of (2-Methoxybenzyl)hydrazine hydrochloride can be approached through several synthetic routes, with the choice of method often depending on the desired scale, purity, and available starting materials.

Derivation from Corresponding Benzaldehydes and Hydrazine (B178648) Reagents

A common and direct method for the synthesis of substituted benzylhydrazines involves the reaction of a corresponding benzaldehyde (B42025) with a hydrazine reagent. This process typically proceeds in two main steps: the formation of a hydrazone intermediate followed by its reduction.

In the case of (2-Methoxybenzyl)hydrazine, the synthesis commences with 2-methoxybenzaldehyde (B41997) reacting with hydrazine. This condensation reaction forms the corresponding 2-methoxybenzaldehyde hydrazone. The subsequent and crucial step is the reduction of the C=N double bond of the hydrazone to yield the target benzylhydrazine. Various reducing agents can be employed for this transformation, with the selection influencing the reaction conditions and outcomes.

A general representation of this synthetic approach is depicted below: Step 1: Hydrazone Formation

2-Methoxybenzaldehyde + Hydrazine → 2-Methoxybenzaldehyde Hydrazone + H₂O

Step 2: Reduction

2-Methoxybenzaldehyde Hydrazone + [Reducing Agent] → (2-Methoxybenzyl)hydrazine

Finally, treatment with hydrochloric acid affords the desired this compound salt, which often exhibits improved stability and ease of handling compared to the free base. ontosight.ai

Application of Ionic Hydrogenation for Related Hydrazine Derivatives

Ionic hydrogenation presents an alternative and effective method for the reduction of the hydrazone intermediate. wikipedia.org This technique is particularly useful when the substrate is capable of forming a stable carbocation. The process involves the use of a hydride donor, typically an organosilane such as triethylsilane, and a strong acid, like trifluoroacetic acid, which acts as a proton source. wikipedia.org

The mechanism of ionic hydrogenation in this context involves the protonation of the hydrazone's nitrogen atom by the strong acid, which activates the C=N bond towards nucleophilic attack. Subsequently, a hydride ion is transferred from the organosilane to the carbon atom of the protonated C=N group. This transfer is the rate-determining step and results in the formation of the desired hydrazine derivative. wikipedia.org The use of polymeric hydrosilanes can simplify the purification process by allowing for easier separation of the final product from the silicon-containing byproducts. wikipedia.org

Considerations for Yield and Selectivity in Synthesis

Optimizing the yield and selectivity is a critical aspect of synthesizing this compound and its analogs. Several factors can influence the outcome of the synthesis, including the choice of reagents, reaction conditions, and the nature of the substituents on the aromatic ring.

In the synthesis via benzaldehydes, the choice of reducing agent is paramount. Strong reducing agents might lead to over-reduction or cleavage of the N-N bond, thus decreasing the yield of the desired product. Milder and more selective reducing agents are often preferred.

For ionic hydrogenation, the acidity of the proton source and the nature of the hydride donor must be carefully selected. The hydride and proton sources should not react with each other to produce hydrogen gas. wikipedia.org The stability of the intermediate carbocation also plays a significant role; electron-donating groups on the benzene (B151609) ring can stabilize the carbocation and facilitate the reaction.

Furthermore, reaction parameters such as temperature, solvent, and reaction time must be meticulously controlled to maximize the yield and minimize the formation of byproducts. For instance, in diazotization reactions to produce related phenylhydrazines, maintaining a low temperature (around 0°C) is crucial as the diazonium salt intermediate is thermally sensitive and can easily decompose. google.com

Synthesis of Acylated and Alkylated Derivatives of this compound

The reactivity of the hydrazine moiety in (2-Methoxybenzyl)hydrazine allows for further functionalization through acylation and alkylation, opening avenues to a wide array of derivatives.

Acylation of (2-Methoxybenzyl)hydrazine can be readily achieved by reacting it with acylating agents such as acyl chlorides or anhydrides. For example, the reaction with acetic anhydride (B1165640) would yield the corresponding acetylated derivative. ontosight.ai These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

Alkylation introduces alkyl groups onto one or both nitrogen atoms of the hydrazine. The reaction of an ortho-substituted benzyl (B1604629) halide with methylhydrazine has been reported as a superior method for preparing certain 1-methyl-1-(ortho-substituted benzyl)hydrazines. acs.org The selectivity of alkylation can be challenging, as mixtures of mono- and di-alkylated products can be formed. d-nb.info However, methodologies utilizing a nitrogen dianion intermediate have been developed to provide more selective alkylation. This approach involves the metalation of a protected hydrazine with a strong base like n-butyllithium, followed by the addition of an alkylating agent. organic-chemistry.org This method allows for controlled mono- or di-alkylation. organic-chemistry.org

Derivative TypeReagent ExampleProduct Example
AcylationAcetic Anhydride1-Acetyl-2-(2-methoxybenzyl)hydrazine
AlkylationMethyl Iodide1-(2-Methoxybenzyl)-1-methylhydrazine
AlkylationBenzyl Bromide1,2-Bis(2-methoxybenzyl)hydrazine

Advanced Synthetic Strategies for Complex Hydrazine-Containing Architectures

The (2-Methoxybenzyl)hydrazine moiety can serve as a building block in the synthesis of more complex molecular structures, particularly heterocyclic compounds. Hydrazine derivatives are widely used in the construction of various nitrogen-containing rings like pyrazoles, pyridazines, and triazoles due to the reactivity of their nitrogen atoms in cyclization reactions. nbinno.com

One advanced strategy involves the use of transition-metal-catalyzed C-H amination to directly introduce a hydrazine group at a benzylic position. For instance, a copper-catalyzed reaction of alkylarenes with dialkyl azodicarboxylates has been developed for the synthesis of benzyl hydrazines. rsc.org This method offers a direct and atom-economical approach to forming C-N bonds. rsc.org

Furthermore, electrosynthesis is emerging as a powerful tool for the transformation of hydrazones, which are key intermediates in hydrazine synthesis. beilstein-journals.org Electrochemical methods can drive oxidative and reductive processes under mild conditions, avoiding the need for harsh chemical reagents. nih.gov These techniques can be applied to construct complex azacycles and other functionalized molecules from hydrazone precursors. nih.gov The versatility of hydrazine derivatives in such advanced synthetic applications underscores their importance in modern organic chemistry for the creation of novel compounds. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Methoxybenzyl Hydrazine Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (–NHNH2) in (2-Methoxybenzyl)hydrazine (B1611745) is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. This structural feature is central to its chemical behavior, rendering the terminal nitrogen atom a potent nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond.

The nucleophilicity of hydrazines is a well-documented phenomenon. The presence of an adjacent nitrogen atom with a lone pair enhances the nucleophilic character of the terminal amino group, an effect sometimes referred to as the "alpha effect." This makes hydrazines, including the (2-methoxybenzyl) derivative, more reactive nucleophiles than analogous primary amines in many reactions. The electron-donating methoxy (B1213986) group at the ortho position of the benzyl (B1604629) ring can further influence the electron density on the hydrazine moiety, though steric effects from the bulky benzyl group might also play a role in moderating its reactivity in certain contexts.

In its hydrochloride salt form, the hydrazine is protonated. For it to act as a nucleophile, the free base, (2-Methoxybenzyl)hydrazine, must be generated in situ, typically by the addition of a base, or the reaction is carried out under conditions where the equilibrium concentration of the free base is sufficient to react with the electrophile. The nucleophilic attack by the terminal nitrogen of (2-Methoxybenzyl)hydrazine is the initial and crucial step in many of its characteristic reactions, including those with carbonyl compounds and in cyclization processes.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental and widely utilized reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of Schiff base chemistry and provides a pathway to a diverse range of derivatives with significant applications in medicinal and materials chemistry.

The reaction of (2-Methoxybenzyl)hydrazine with an aldehyde or a ketone proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a C=N double bond, characteristic of a hydrazone (a subclass of Schiff bases). The general reaction is typically catalyzed by a small amount of acid.

While specific studies detailing the synthesis of hydrazones directly from (2-Methoxybenzyl)hydrazine are not prevalent in the searched literature, the reaction of the structurally related 2-methoxybenzaldehyde (B41997) with various hydrazides to form N'- (2-methoxybenzylidene)hydrazides is well-documented. researchgate.netresearchgate.net For instance, the condensation of 4-hydroxybenzhydrazide (B196067) with 2-methoxybenzaldehyde yields (E)-4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide. researchgate.net This product, a hydrazone derivative, showcases the expected structural features.

The characterization of these hydrazone derivatives relies on a suite of spectroscopic techniques:

FT-IR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic stretching vibration for the C=N (azomethine) group, typically in the region of 1625–1575 cm⁻¹. The disappearance of the C=O stretch from the parent carbonyl and the persistence of N-H stretching bands are also key indicators. For example, in a synthesized N'-(2-methoxybenzylidene) benzohydrazide, a strong band at 1607 cm⁻¹ was attributed to the C=N bond. researchgate.net

NMR Spectroscopy: In ¹H NMR spectra, the formation of the hydrazone is unequivocally identified by the appearance of a singlet for the azomethine proton (–N=CH–), usually in the downfield region (δ 8.0–9.0 ppm). The protons of the 2-methoxybenzyl group and the other aromatic moieties will also show characteristic signals. For instance, the methoxy group (–OCH₃) protons typically appear as a singlet around δ 3.8-3.9 ppm. researchgate.netresearchgate.net In ¹³C NMR, the carbon of the C=N group gives a signal in the range of δ 140–160 ppm.

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized hydrazone, with the molecular ion peak (M+) corresponding to the expected value.

The table below summarizes typical spectroscopic data for a hydrazone structurally related to those derived from (2-Methoxybenzyl)hydrazine.

Spectroscopic TechniqueKey FeatureTypical Range/ValueReference
FT-IR C=N Stretch1607 cm⁻¹ researchgate.net
N-H Stretch~3254 cm⁻¹ researchgate.net
¹H NMR Azomethine H (-N=CH-)δ 8.89 ppm researchgate.net
Methoxy H (-OCH₃)δ 3.86 ppm researchgate.net
Amide H (-NH-)δ 11.67 ppm researchgate.net
¹³C NMR Azomethine C (-N=C H-)δ 147.2 ppm researchgate.net
Mass Spec Molecular Ion PeakMatches calculated M.W. researchgate.net

This interactive table is based on data for (E)-4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide, an analogue of the expected products.

The formation of a hydrazone from a hydrazine and a carbonyl compound is a two-step process that is typically acid-catalyzed. The mechanism can be outlined as follows:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the (2-Methoxybenzyl)hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often facilitated by acid catalysis, which involves protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule). The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (–OH₂⁺). Subsequently, the lone pair on the adjacent nitrogen atom helps to expel the water molecule, leading to the formation of a C=N double bond and regenerating the acid catalyst.

Cyclization Reactions for the Synthesis of Heterocyclic Compounds

(2-Methoxybenzyl)hydrazine hydrochloride serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to participate in cyclocondensation reactions with appropriate difunctional electrophiles.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The most common and classical method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester). beilstein-journals.orgnih.gov

In this reaction, (2-Methoxybenzyl)hydrazine acts as the binucleophile. The reaction proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially lead to the formation of two regioisomeric pyrazoles. The regioselectivity of the reaction is influenced by several factors, including the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH). nih.gov For substituted hydrazines like (2-Methoxybenzyl)hydrazine, the initial condensation can occur at either the substituted or unsubstituted nitrogen, although reaction at the more nucleophilic and less sterically hindered terminal -NH₂ group is generally favored.

Reactant 1Reactant 2Product ClassKey Reaction Type
(2-Methoxybenzyl)hydrazine1,3-Diketone1-(2-Methoxybenzyl)pyrazoleCyclocondensation
(2-Methoxybenzyl)hydrazineβ-Ketoester1-(2-Methoxybenzyl)pyrazoloneCyclocondensation

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are recognized as important scaffolds in drug discovery. While (2-Methoxybenzyl)hydrazine does not directly react to form an oxadiazole in a single step, it is a key precursor to intermediates that do. A common pathway involves the oxidative cyclization of N-acylhydrazones. nih.gov

The synthetic sequence would be as follows:

Acylation of Hydrazine: (2-Methoxybenzyl)hydrazine would first be acylated with a carboxylic acid or its derivative (e.g., an acid chloride or ester) to form the corresponding N-(2-methoxybenzyl)hydrazide.

Hydrazone Formation: The resulting hydrazide is then condensed with an aldehyde to form an N-acylhydrazone, specifically an N'-(arylmethylene)-N-(2-methoxybenzyl)hydrazide.

Oxidative Cyclization: This N-acylhydrazone intermediate can then undergo an intramolecular oxidative cyclization to yield a 2,5-disubstituted 1,3,4-oxadiazole. This cyclization is often promoted by a variety of oxidizing agents. nih.gov Recent studies have also demonstrated that this transformation can be achieved using photocatalytic methods, which offer a greener alternative by proceeding without strong oxidants. nih.gov

This multi-step approach allows for the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles, where one substituent originates from the acylating agent and the other from the aldehyde, with the (2-methoxybenzyl) group attached to one of the ring nitrogens, although in the final aromatic oxadiazole, the benzyl group would not be part of the ring. A more direct route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which could be formed from the hydrazine and two equivalents of a carboxylic acid derivative.

Role in Redox Reactions and as a Reducing Agent

This compound, as a derivative of hydrazine, is anticipated to participate in redox reactions, primarily functioning as a reducing agent. Hydrazine and its derivatives are well-documented for their reducing capabilities, which stem from the presence of the nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms. These electrons can be readily donated, leading to the oxidation of the hydrazine moiety.

In the context of substituted hydrazines, the nature of the substituent can modulate the redox potential of the molecule. The 2-methoxybenzyl group in this compound is generally considered to be electron-donating. This property can enhance the electron density on the hydrazine nitrogen atoms, potentially making the compound a more effective reducing agent compared to unsubstituted hydrazine or hydrazines with electron-withdrawing substituents.

While specific studies detailing the redox behavior of this compound are not extensively available in peer-reviewed literature, the reactivity can be inferred from the known chemistry of similar compounds. For instance, the oxidation of phenylhydrazine (B124118) is a complex process that can be initiated by metal cations and involves radical intermediates. rsc.org The presence of the methoxy group in the ortho position of the benzyl ring can influence the stability of any radical cations or other intermediates formed during the redox process.

The reducing properties of hydrazine derivatives are utilized in various chemical transformations. For example, they can be used for the reduction of certain metal ions and organic functional groups. The specific applications and efficacy of this compound as a reducing agent would depend on the specific reaction conditions and the substrate being reduced.

Table 1: General Redox Characteristics of Hydrazine Derivatives

FeatureDescription
Redox Role Primarily act as reducing agents (electron donors).
Oxidation Products Often involves the formation of nitrogen gas (N₂) and water.
Reaction Intermediates Can include diimide (HN=NH) and radical species.
Influencing Factors pH, temperature, presence of catalysts, and nature of the substituent.

Impact of the 2-Methoxybenzyl Substituent on Reaction Kinetics and Regioselectivity

The 2-methoxybenzyl substituent is expected to exert a significant influence on both the kinetics and regioselectivity of reactions involving this compound. This influence stems from a combination of electronic and steric effects.

Electronic Effects on Reaction Kinetics:

The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. This increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. jove.comstackexchange.com This increased electron density can, in turn, affect the reactivity of the hydrazine moiety.

Steric Effects and Regioselectivity:

The position of the methoxy group at the ortho position of the benzyl ring introduces steric hindrance around the hydrazine moiety. This steric bulk can influence the approach of reactants to the nitrogen atoms, potentially slowing down reactions compared to the para-substituted isomer (4-methoxybenzylhydrazine).

In reactions involving the aromatic ring, the 2-methoxy group acts as an ortho-, para-director for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially attack the positions ortho and para to the methoxy group (positions 3, 5, and the carbon bearing the benzyl group being position 1). However, the primary site of reactivity for many reactions of this compound will be the hydrazine group itself.

For reactions at the hydrazine nitrogen atoms, the 2-methoxybenzyl group can influence regioselectivity if the two nitrogen atoms become non-equivalent. For instance, in reactions leading to the formation of hydrazones, the steric hindrance from the ortho-methoxy group might favor the reaction at the terminal nitrogen atom (-NH₂).

Table 2: Predicted Effects of the 2-Methoxybenzyl Substituent

EffectInfluence on ReactivityPredicted Outcome
Electronic (Resonance) Electron-donatingIncreased nucleophilicity and reducing power of the hydrazine moiety.
Electronic (Inductive) Electron-withdrawing (minor)Slight counteraction to the resonance effect.
Steric Hindrance Bulkiness of the ortho-substituentMay decrease reaction rates at the hydrazine group compared to the para-isomer.
Regioselectivity (Aromatic Ring) Ortho-, para-directorDirects electrophilic attack to positions 3, 5, and the benzylic carbon.
Regioselectivity (Hydrazine) Potential for steric influenceMay favor reactions at the less sterically hindered terminal nitrogen atom.

Advanced Spectroscopic and Computational Investigations for Structural and Electronic Elucidation

Structural Characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. While specific experimental spectra for (2-Methoxybenzyl)hydrazine (B1611745) hydrochloride are not widely published, a detailed structural confirmation can be inferred from the analysis of closely related analogs, such as (4-methoxyphenyl)hydrazine hydrochloride. chemicalbook.comleyan.com The expected chemical shifts in ¹H and ¹³C NMR spectra are predicted based on the distinct electronic environments of the nuclei.

In ¹H NMR, the methoxy (B1213986) (–OCH₃) protons are anticipated to appear as a singlet at approximately 3.8-3.9 ppm. The benzylic protons (–CH₂) would likely resonate as a singlet around 4.1-4.2 ppm. The aromatic protons on the benzene (B151609) ring are expected to appear in the 6.9-7.4 ppm region, with their specific shifts and coupling patterns influenced by the ortho-methoxy substituent. rsc.org The protons of the hydrazine (B178648) moiety (–NHNH₃⁺) would be observed as broad singlets, often further downfield, due to proton exchange and the influence of the hydrochloride salt form.

In ¹³C NMR spectroscopy, the carbon of the methoxy group is expected at approximately 55-56 ppm. The benzylic carbon signal should appear around 50-55 ppm. The aromatic carbons would produce signals between 110 and 158 ppm, with the carbon attached to the methoxy group (C2) resonating at the most downfield position (around 157-158 ppm) due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (2-Methoxybenzyl)hydrazine hydrochloride

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Methoxy (–OCH₃) 3.85 (s, 3H) 55.5
Benzylic (–CH₂) 4.15 (s, 2H) 52.0
Aromatic (C6–H) 7.35 (d) 131.0
Aromatic (C4–H) 7.30 (t) 129.0
Aromatic (C5–H) 7.00 (t) 121.0
Aromatic (C3–H) 6.95 (d) 110.5
Aromatic (C1) - 125.0
Aromatic (C2) - 157.5
Hydrazine (–NHNH₃⁺) Broad signals, > 8.0 -

Note: Predicted values are based on data from analogous compounds. chemicalbook.comrsc.orgrsc.org Multiplicity: s = singlet, d = doublet, t = triplet.

Molecular Weight Determination and Fragmentation Analysis using Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for the dihydrochloride salt is C₈H₁₄Cl₂N₂O, corresponding to a molecular weight of approximately 225.11 g/mol . For the parent compound, (2-Methoxybenzyl)hydrazine, the molecular formula is C₈H₁₂N₂O, with an exact mass of 152.09 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of (2-Methoxybenzyl)hydrazine is expected to be dominated by the cleavage of the benzylic C–N bond, which is a common fragmentation pathway for benzyl (B1604629) compounds. libretexts.org This cleavage would result in the formation of a stable 2-methoxybenzyl cation.

Key predicted fragmentation pathways include:

Formation of the 2-methoxybenzyl cation: The most prominent fragmentation is the cleavage of the C–N bond to yield the 2-methoxybenzyl cation (m/z 121). This ion is stabilized by the aromatic ring.

Loss of formaldehyde: The 2-methoxybenzyl cation can undergo further fragmentation, such as the loss of a neutral formaldehyde molecule (CH₂O), to produce an ion at m/z 91, corresponding to the tropylium ion, a common fragment in the mass spectra of benzyl compounds. nist.gov

Loss of a methyl radical: The molecular ion could also lose a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 137.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of (2-Methoxybenzyl)hydrazine

m/z (mass/charge ratio) Predicted Ion Structure Fragmentation Pathway
152 [C₈H₁₂N₂O]⁺ Molecular Ion (M⁺)
121 [C₈H₉O]⁺ M⁺ – •NHNH₂ (Benzylic cleavage)
91 [C₇H₇]⁺ [C₈H₉O]⁺ – CH₂O (Tropylium ion)

Note: Fragmentation patterns are predicted based on established principles of mass spectrometry. chemguide.co.uklibretexts.org

Computational Chemistry Approaches

Computational methods provide theoretical insights that complement experimental data, offering a deeper understanding of the molecule's electronic structure, intermolecular forces, and dynamic properties.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. imist.ma Calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can determine optimized molecular geometry and various electronic and reactivity parameters. nih.govmdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Global reactivity descriptors derived from these energies, such as chemical hardness (η), softness (σ), and electrophilicity (ω), quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. bookpi.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. acs.org

Table 3: Representative Global Reactivity Descriptors from DFT Calculations

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO – EHOMO Indicates chemical reactivity and stability
Chemical Hardness (η) (ELUMO – EHOMO) / 2 Measures resistance to charge transfer
Chemical Softness (σ) 1 / η Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω) μ² / 2η (where μ is chemical potential) Measures the ability to accept electrons

Note: These descriptors provide a theoretical framework for understanding the chemical behavior of the molecule. nih.govbookpi.org

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of atomic contacts. This analysis is performed on crystal structures of closely related molecules, such as (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, to infer the interactions that would govern the packing of this compound. iucr.orgnih.gov

H···H contacts: These are usually the most abundant interactions, reflecting the prevalence of hydrogen atoms on the molecular surface.

C···H/H···C contacts: These represent van der Waals interactions and potential C–H···π stacking, which are crucial for the cohesion of aromatic systems.

O···H/H···O contacts: These contacts are indicative of hydrogen bonds, which are significant directional interactions, particularly involving the methoxy group. iucr.orgresearchgate.net

Table 4: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Methoxybenzyl Structures

Contact Type Typical Contribution (%) Type of Interaction
H···H 40 - 50% Van der Waals forces
C···H / H···C 25 - 35% Van der Waals, C–H···π interactions
O···H / H···O 10 - 20% Hydrogen bonding

Note: Data is generalized from studies on analogous crystal structures containing methoxybenzyl moieties. acs.orgiucr.orgnih.gov

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable information about the conformational dynamics and stability of a molecule in various environments, such as in solution or interacting with a biological target. mdpi.com

In a typical MD simulation, the system's trajectory is calculated by solving Newton's equations of motion, using a force field (e.g., CHARMM, AMBER) to describe the interatomic forces. nih.gov Analysis of the simulation trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the molecule's atoms over time is calculated to assess its structural stability. A stable RMSD value indicates that the molecule is not undergoing major conformational changes.

Flexibility: The Root Mean Square Fluctuation (RMSF) of individual atoms or groups can be analyzed to identify flexible and rigid regions within the molecule.

Solvent Interactions: MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insight into solvation effects and the formation of hydrogen bonds.

For this compound, MD simulations could be used to explore the rotational freedom around the C–C and C–N single bonds, the stability of different conformers, and its interaction with water molecules. scienceopen.com

Applications of 2 Methoxybenzyl Hydrazine Hydrochloride in Advanced Organic Synthesis

Utilization as a Versatile Intermediate in Pharmaceutical Synthesis

(2-Methoxybenzyl)hydrazine (B1611745) hydrochloride serves as a crucial intermediate in the pharmaceutical industry, where it is a foundational component for constructing complex molecular architectures. rsc.orgsci-hub.se Its utility lies in its capacity to engage in reactions that form heterocyclic compounds, which are common scaffolds in drug molecules. sci-hub.se Hydrazine (B178648) derivatives are widely recognized for their importance in drug design and are investigated for a range of potential therapeutic effects, including antiviral, antibacterial, and anticancer activities. beilstein-journals.orgbeilstein-journals.org

The compound's role as a precursor is fundamental to the development of new drug candidates. rsc.org For instance, substituted phenylhydrazine (B124118) hydrochlorides are key raw materials in the synthesis of significant pharmaceutical products. One notable example is the synthesis of melatonin, a hormone that regulates the sleep-wake cycle, which utilizes a related methoxyphenylhydrazine hydrochloride. nih.gov Similarly, it can be used to prepare compounds like 5-methoxyserotonin through indole (B1671886) ring formation reactions. nih.gov The accessibility of this intermediate allows researchers to streamline the development process for new therapeutic agents. rsc.org

Examples of Pharmaceutical Precursor Applications
Target Molecule ClassSynthetic Role of Hydrazine IntermediateKey Reaction TypeReference
Indole-based compounds (e.g., 5-methoxyserotonin)Key raw material for indole ring formationFischer Indole Synthesis nih.gov
Heterocyclic DrugsCore building block for constructing cyclic systemsCyclization, Condensation sci-hub.se
Biologically Active HydrazonesReactant for forming hydrazone linkageCondensation beilstein-journals.org

Precursor in the Development of Agrochemicals

Beyond pharmaceuticals, (2-Methoxybenzyl)hydrazine hydrochloride and its analogs are valuable precursors in the synthesis of agrochemicals. rsc.orgbeilstein-journals.org The hydrazine functional group is incorporated into various compounds designed as pesticides and plant growth regulators. beilstein-journals.orgnih.gov Hydrazine compounds have been patented for their use in pesticides, highlighting their importance in crop protection. libretexts.org The synthesis of novel agrochemicals often involves the use of hydrazine derivatives as key intermediates to build the final active molecules. beilstein-journals.orgbeilstein-journals.org This broadens the impact of this compound, demonstrating its versatility across different sectors of the chemical industry. rsc.org

Role in the Creation of Specialized Organic Building Blocks

In organic synthesis, this compound is not just an intermediate for a final product but is also used to create other specialized organic building blocks. rsc.orgbeilstein-journals.org Chemists leverage this compound to construct more intricate molecular structures through a variety of chemical transformations. rsc.orgsci-hub.se It is particularly useful in preparing heterocyclic compounds and a range of hydrazone derivatives. beilstein-journals.org These resulting building blocks, or synthons, can then be used in subsequent, more complex synthetic pathways, making the initial hydrazine compound a gateway to new chemical discovery and product development. rsc.org

Engagement in Named Organic Reactions

The reactivity of the hydrazine moiety allows this compound and related structures to participate in several powerful named organic reactions, significantly expanding their synthetic utility.

Buchwald-Hartwig C-N/C-O Bond Formation : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org Hydrazines are established substrates for this reaction, enabling their coupling with aryl halides. researchgate.net Research has demonstrated the use of this reaction for the intramolecular N-arylation of bicyclic hydrazines, showcasing its utility in creating complex, spirocyclic structures. rsc.org This indicates that this compound is a suitable candidate for forming C-N bonds with various aryl partners.

Chan-Lam Coupling : This copper-catalyzed reaction forms aryl carbon-heteroatom bonds and is an alternative to the palladium-based Buchwald-Hartwig reaction. organic-chemistry.orgwikipedia.org The reaction couples amines, anilines, and other N-H containing compounds with aryl boronic acids. organic-chemistry.org As a substituted hydrazine, this compound can function as the amine component in this coupling, providing a method for N-arylation under mild conditions, often at room temperature and open to the air. wikipedia.org

Mannich Reaction : The Mannich reaction is a three-component condensation that produces aminoalkyl compounds known as Mannich bases. While the classic reaction involves ammonia (B1221849) or primary or secondary amines, the fundamental transformation can be adapted for a variety of nitrogen nucleophiles. The process provides an efficient route to C-N bond formation and the synthesis of complex alkylamines. nih.gov

Petasis Reaction : Also known as the boronic acid Mannich reaction, this multicomponent reaction couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. organic-chemistry.org It has been explicitly shown that substituted and protected hydrazines can serve as the amine component in this reaction. researchgate.net This provides a direct and practical synthetic route to α-hydrazinocarboxylic acids, which are valuable building blocks. organic-chemistry.orgresearchgate.net

Ugi Reaction : The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. Hydrazines and their derivatives, such as hydrazones, are frequently used as the amine component in this reaction. core.ac.uk This application allows for the one-pot synthesis of complex acylhydrazino-peptomers and other highly functionalized molecules. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of hydrazine in a variation of this reaction, the Ugi tetrazole reaction, has been shown to produce libraries of highly substituted tetrazoles. organic-chemistry.org

Summary of Named Reactions
Named ReactionGeneral TransformationRole of Hydrazine DerivativeReference
Buchwald-Hartwig AminationPd-catalyzed C-N bond formationNitrogen nucleophile for coupling with aryl halides wikipedia.orgrsc.org
Chan-Lam CouplingCu-catalyzed C-N bond formationN-H component for coupling with aryl boronic acids organic-chemistry.orgwikipedia.org
Petasis ReactionMulticomponent synthesis of substituted aminesAmine component, leading to α-hydrazino acids organic-chemistry.orgresearchgate.net
Ugi ReactionFour-component synthesis of α-acylamino amidesAmine component for creating peptidomimetics beilstein-journals.orgnih.govorganic-chemistry.org

Synthesis of 1,2-Dialkylhydrazines and Peptidomimetics

This compound is a valuable starting material for the synthesis of more complex hydrazine-containing structures.

1,2-Dialkylhydrazines : A straightforward application involves the conversion of this compound into its corresponding hydrazone via condensation with an aldehyde or ketone. Subsequent reduction of the hydrazone, for example with diborane, yields 1,2-dialkylhydrazines in high yield. rsc.org This compound itself can also be reduced using agents like lithium aluminum hydride or sodium borohydride (B1222165) to produce simpler hydrazine derivatives.

Peptidomimetics : Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability. beilstein-journals.org The synthesis of these molecules is a key area of drug discovery. nih.gov As mentioned, this compound can be used in the Ugi reaction to produce "acylhydrazino-peptomers," a novel class of peptidomimetics. beilstein-journals.orgbeilstein-journals.orgnih.gov These structures are valuable as multifunctional intermediates that can be further modified to create new compounds with potential biological activity. beilstein-journals.org

Development of Sensor Materials based on Hydrazone Derivatives

Hydrazone derivatives, which are readily synthesized from this compound and a suitable carbonyl compound, play a crucial role in the development of chemosensors. researchgate.netchemicalbook.com These hydrazone-based linkers are effective in detecting metal ions and other analytes due to their ability to undergo colorimetric or fluorescent changes upon binding. researchgate.netmdpi.com

The deprotonation of the N-H group in the hydrazone structure makes them susceptible to interaction with various species, which can be harnessed for sensing applications. organic-chemistry.orgorganic-chemistry.org For example, hydrazone-based sensors have been developed as "Off-On" fluorescent probes for zinc ions (Zn²⁺) and colorimetric sensors for copper ions (Cu²⁺). nih.govresearchgate.net The synthesis of a hydrazone from this compound provides a platform for creating new sensor materials with tailored selectivity and sensitivity for environmental and biological monitoring. researchgate.net

Biological Activity Profiling and Medicinal Chemistry Applications of 2 Methoxybenzyl Hydrazine Hydrochloride and Its Derivatives

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral)

Hydrazide-hydrazone derivatives are a class of compounds that have demonstrated a wide spectrum of biological activities, including antimicrobial properties. nih.gov Research has shown that these compounds possess antibacterial, antifungal, and antiviral capabilities. nih.govresearchgate.net The antimicrobial effects of hydrazide derivatives are influenced by the presence of different substituents and their derivatization into heterocyclic rings.

Studies on various hydrazide-hydrazones have revealed their activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives of isonicotinic acid have shown very strong activity against Gram-positive bacteria such as S. aureus, S. epidermidis, and B. subtilis. nih.gov The effectiveness of these compounds can be influenced by the presence of electron-withdrawing groups like nitro (NO2), iodine (I), or bromine (Br), which tend to enhance antibacterial activity compared to electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH). nih.gov

In the realm of antifungal research, several hydrazine (B178648) derivatives have been identified as effective agents against various fungal strains. nih.gov For example, hybrid molecules that combine pyrrolidinone rings with a hydrazine moiety have shown promising antifungal effects against Candida albicans. nih.govresearchgate.net Thiazolylhydrazone derivatives have also demonstrated antifungal activity against clinically important fungal species. mdpi.com

The antiviral potential of hydrazine derivatives has also been explored. Studies have investigated the antiviral activities of new nitrogen-containing derivatives of natural products like betulinic and betulonic acids toward influenza A virus, herpes simplex type I virus, and HIV-1. researchgate.net Furthermore, research into camphor-based N-heterocyclic compounds has suggested their potential as agents against influenza A. researchgate.net A series of 2,6-disubstituted pyrazines containing a methoxy aniline moiety, related to the core structure of interest, have shown inhibition of viral replication consistent with their activity as CSNK2A inhibitors. nih.gov

Activity against Specific Fungal Strains (e.g., C. albicans)

A significant area of research has been the evaluation of hydrazine-based compounds against Candida albicans, a common opportunistic yeast responsible for fungal infections. nih.gov A study investigating hybrid compounds with pyrrolidinone rings and hydrazine moieties identified three molecules, designated Hyd.H, Hyd.OCH3, and Hyd.Cl, with significant activity against C. albicans. nih.gov These compounds were effective not only against standard strains but also against clinical isolates resistant to fluconazole and caspofungin. nih.govnih.gov

The antifungal activity of these compounds is highlighted by their Minimum Inhibitory Concentration (MIC) values. For example, one of the active compounds exhibited a MIC of 9.6 µg/mL against a wild-type C. albicans strain. nih.gov The addition of a methoxy group to the aromatic moiety was found to slightly decrease the antifungal activity in one instance. nih.gov

Beyond inhibiting the growth of planktonic cells, these hydrazine derivatives have also shown efficacy against C. albicans biofilms, which are notoriously resistant to conventional antifungal drugs. nih.govresearchgate.net One of the tested compounds, Hyd.OCH3, was able to significantly reduce biofilm formation by 60%. nih.govnih.gov

The following table summarizes the MIC values for selected hydrazine-based pyrrolidine-2-one derivatives against C. albicans.

Compound IDSubstitutionMIC (µg/mL)
2a (Hyd.H)Unsubstituted Phenyl9.6
2b (Hyd.OCH3)para-Methoxy11.1
2c (Hyd.Cl)para-Chloro5.6

Data sourced from a study on hydrazine-based compounds against C. albicans. nih.gov

Exploration of Mechanisms of Antimicrobial Action

The mechanisms through which hydrazine derivatives exert their antimicrobial effects are multifaceted. In their action against C. albicans, studies suggest that these compounds possess fungicidal activity, characterized by a rapid killing rate. nih.gov This indicates that they actively kill the fungal cells rather than merely inhibiting their growth. One proposed mechanism is the induction of oxidative damage within the fungal cells. nih.gov

For antibacterial action, mechanistic studies on nitrogen-doped carbon dots derived from hydrazine precursors have revealed several modes of action. mdpi.com These include:

Disruption of bacterial membranes: The compounds can compromise the integrity of the bacterial cell wall and membrane, leading to cell lysis. mdpi.com

Inhibition and eradication of biofilm formation: Similar to their antifungal counterparts, these derivatives can prevent the formation of bacterial biofilms and break down existing ones. mdpi.com

Generation of reactive oxygen species (ROS): The compounds can induce oxidative stress by producing ROS, which damages cellular components. mdpi.com

DNA damage: They can interfere with bacterial genetic material, leading to impaired replication and cell death. mdpi.com

Furthermore, molecular docking studies have suggested that some hydrazine derivatives can show affinity for key bacterial enzymes like DNA gyrase. nih.gov

Investigation of Anti-inflammatory Properties

Hydrazone derivatives have been recognized for a variety of pharmacological properties, including anti-inflammatory effects. mdpi.com Several studies have synthesized and evaluated different series of hydrazone compounds for their potential to mitigate inflammation.

For example, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal) hydrazones have demonstrated potent anti-inflammatory activity, with some derivatives showing superior performance to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. mdpi.com The structural modifications, such as the inclusion of chlorophenyl or piperazine groups, can significantly influence the anti-inflammatory profile of these compounds. mdpi.com

In another study, N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido) acetohydrazide derivatives were synthesized and tested for both anti-inflammatory and antimicrobial activities. mdpi.com Derivatives containing halogen and dimethylamino substituents were found to exhibit notable anti-inflammatory effects. mdpi.com Similarly, research on anthranilic acid derivatives has yielded compounds with significant anti-inflammatory activity without the common side effect of ulcerogenesis. mdpi.com

A study on a natural compound possessing both antifungal and anti-inflammatory properties found that it could attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6, IL-1β, and CCL-2 in macrophages. researchgate.net

Evaluation of Neuroprotective Effects

The potential neuroprotective effects of compounds containing hydrazide and hydrazone moieties have been an area of scientific inquiry. For instance, a series of dantrolene-like hydrazide and hydrazone analogues were synthesized and evaluated for their potential as multi-target agents for neurodegenerative diseases. researchgate.net In vitro investigations of these compounds revealed that they could offer cell protection from oxidative insult, which is a key mechanism of neuronal damage in neurodegenerative conditions. researchgate.net

Further mechanistic studies on promising compounds from this series indicated that their neuroprotective activity could also be attributed to the activation of the carnitine/acylcarnitine carrier. researchgate.net

Anticancer Activity Research and Therapeutic Potential

The therapeutic potential of hydrazine derivatives in cancer treatment has been actively researched. One approach involves the design of sulfonylhydrazine prodrugs that are activated under the hypoxic conditions often found in solid tumors. nih.gov These prodrugs are designed to release a cytotoxic alkylating species, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), upon bioreductive activation. nih.gov This selectively targets malignant cells in hypoxic regions. nih.gov For example, the compound 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) requires enzymatic nitro reduction to produce the active cytotoxic agent. nih.gov

In preclinical studies, these agents have demonstrated the ability to selectively kill hypoxic EMT6 mouse mammary carcinoma and CHO cells. nih.gov At a concentration of 50 μM, KS119 produced a 5-log kill of hypoxic EMT6 cells with no discernible cytotoxicity in the presence of oxygen. nih.gov

The anticancer activity of the chloroethylating species 90CE has been documented in studies of the sulfonylhydrazine prodrug Cloretazine, which has shown a broad spectrum of antitumor activity in preclinical models and has demonstrated significant anticancer activity in patients with relapsed or refractory adult acute myeloid leukemia in Phase I trials. nih.gov

Additionally, research has explored the role of the methoxy group in promoting the cytotoxic activity of certain flavonoid compounds in various cancer cell lines by targeting protein markers and facilitating ligand-protein binding. mdpi.com

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition)

Hydrazine derivatives have been identified as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). mq.edu.au IDO1 is an enzyme that suppresses the immune system and is expressed by some tumors. mq.edu.au It is involved in the catabolism of tryptophan to kynurenine and is considered an important regulator of tumor-mediated immunosuppression. nih.gov

A screening of a fragment library identified 2-hydrazinobenzothiazole as a potent inhibitor of IDO1. mq.edu.au Spectroscopic and in silico docking studies suggested that the interaction with the IDO1 heme was through the hydrazine group. mq.edu.au Subsequent investigations of other hydrazine derivatives found that phenylhydrazine (B124118) was a significantly more potent inhibitor of recombinant human IDO1, with an IC50 value of 0.25 ± 0.07 μM, which is 32-fold more potent than 2-hydrazinobenzothiazole (IC50 = 8.0 ± 2.3 μM). mq.edu.au Phenylhydrazine was also shown to inhibit cellular IDO1 at non-cytotoxic concentrations. mq.edu.au

The inhibition of IDO1 is a promising strategy in cancer immunotherapy, as it can help to reactivate antitumor T-cell responses. nih.gov The IDO1 inhibitor INCB023843 has been shown to retard tumor growth and reduce lung metastases in an anti-PD1-resistant lung cancer model. nih.gov

Contributions to Drug Discovery and Development Initiatives

(2-Methoxybenzyl)hydrazine (B1611745) hydrochloride serves as a valuable chemical intermediate and a foundational structure in the synthesis of novel compounds for drug discovery. nbinno.com Its utility lies in its reactive hydrazine moiety, which can be readily modified to create a diverse library of derivatives, particularly hydrazones. These derivatives have been extensively explored for various therapeutic applications, most notably as inhibitors of monoamine oxidase (MAO) enzymes.

Hydrazine derivatives were among the first classes of compounds identified as MAO inhibitors (MAOIs) and marketed as antidepressants in the 1950s and 1960s. wikipedia.orgnih.gov The mechanism of action for many early hydrazine MAOIs involves irreversible inhibition of the enzyme, leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain. nih.govnih.govnih.gov Research has since focused on developing reversible and selective MAOIs to improve their therapeutic profile. nih.gov

In this context, derivatives of (2-Methoxybenzyl)hydrazine are of significant interest. The methoxybenzyl group can be strategically employed to influence the compound's interaction with the active site of MAO-A or MAO-B. For instance, new pyrazoline and hydrazone derivatives have been synthesized and shown to be potent and selective inhibitors of human MAO-A (hMAO-A). acs.org The structural features of these molecules, including substitutions on the phenyl ring, are critical for their inhibitory potency and selectivity. acs.org The development of such compounds is a key initiative in the search for new antidepressant agents. nih.gov The table below summarizes the inhibitory activity of selected hydrazone derivatives against MAO enzymes.

Table 1: Examples of Hydrazone Derivatives as MAO Inhibitors

Compound Class Specific Derivative Example Target Enzyme Inhibitory Potency (Ki or IC50) Selectivity
Pyrazoline Derivatives Compound with 4-methoxy and 2-chloro substitutions hMAO-A Ki = 0.001 µM acs.org High for MAO-A
Hydrazone Derivatives Compound 38 (an oxazolidinone-diazo hybrid) hMAO-A Ki = 0.001 µM acs.org High for MAO-A
Furanoisoflavones KD9 MAO-B IC50 = 0.015 µM; Ki = 6.15 nM researchgate.net >2666-fold over MAO-A researchgate.net
Hydrazide/Hydrazine Class Iproniazid, Phenelzine MAO-A and MAO-B Irreversible Inhibition nih.gov Non-selective wikipedia.org

Beyond their role as MAOIs, hydrazine-containing scaffolds are considered crucial building blocks for a wide array of active pharmaceutical ingredients (APIs) and are used in the production of specialized fine chemicals. nbinno.comnbinno.com

Design and Application in pH-Sensitive Drug Delivery Systems

The hydrazine functional group is a key component in the design of advanced, stimuli-responsive drug delivery systems. Specifically, it is used to form hydrazone linkages, which are known for their pH-sensitive nature. bohrium.comnih.govdaneshyari.com These linkages are stable at the physiological pH of blood (around 7.4) but are readily cleaved under the acidic conditions often found in tumor microenvironments or within cellular compartments like endosomes and lysosomes (pH 5.0-6.5). science.govnih.gov

This acid-triggered hydrolysis makes the hydrazone bond an ideal linker for covalently attaching drugs to a carrier, such as a polymer, micelle, liposome, or nanoparticle. bohrium.comnih.govscience.gov The process involves a condensation reaction between a hydrazine derivative (like (2-Methoxybenzyl)hydrazine) and a carbonyl group (an aldehyde or ketone) present on either the drug molecule or the carrier. nih.gov

Mechanism of Action:

The drug-carrier conjugate, linked by a hydrazone bond, circulates in the body, protecting the drug from premature degradation and reducing systemic exposure. nih.gov

When the conjugate reaches the target site (e.g., a tumor), it may be taken up by cells through processes like endocytosis.

Inside the cell, the acidic environment of the endosome or lysosome triggers the hydrolysis of the hydrazone bond.

This cleavage releases the active drug precisely at the site of action, enhancing its therapeutic efficacy while minimizing off-target effects. bohrium.comnih.gov

This strategy has been widely exploited for the targeted delivery of anticancer drugs. bohrium.com The table below illustrates various types of drug delivery systems that utilize this pH-sensitive hydrazone chemistry.

Table 2: Application of Hydrazone Linkages in pH-Sensitive Drug Delivery

Carrier Type Drug Conjugated Linkage Target Environment Application
Linear Polymers (e.g., HPMA) Doxorubicin (DOX) Hydrazone nih.gov Acidic tumor tissue nih.gov Anticancer Therapy
Polymeric Micelles (e.g., PEG-PLA) Doxorubicin (DOX) Hydrazone nih.gov Acidic tumor tissue nih.gov Anticancer Therapy
Dendrimers Doxorubicin (DOX) Hydrazone bohrium.com Acidic intracellular compartments Anticancer Therapy
Liposomes Various Hydrazone bohrium.comscience.gov Acidic intracellular compartments Targeted Drug Delivery
Inorganic Nanoparticles (e.g., Silica, Gold) Various Hydrazone bohrium.comdaneshyari.com Acidic tumor microenvironment Targeted Drug Delivery

Broader Pharmacological Spectrum of Hydrazine and Hydrazone Derivatives

The structural motif of hydrazine and its corresponding hydrazone derivatives is associated with a remarkably broad range of pharmacological activities. nih.govnih.govsaspublishers.comscispace.comresearchgate.nettpcj.org This versatility has made them a focal point in medicinal chemistry for the development of new therapeutic agents across multiple disease categories. tpcj.orgmdpi.com

Anticonvulsant Activity: Hydrazide/hydrazone derivatives are a significant class of compounds investigated for the treatment of epilepsy. nih.govresearchgate.net Many synthesized hydrazones have shown potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) test. rfppl.co.indovepress.com The core structure, often characterized by a -CO-NHN=CH- group, is considered a key pharmacophore for this activity. saspublishers.comnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the aryl rings and the nature of the substituents can significantly influence anticonvulsant potency. researchgate.netrfppl.co.in

Antidepressant Activity: As previously mentioned, hydrazine derivatives were foundational to the development of MAO inhibitors for depression. wikipedia.orgnih.gov Iproniazid, a derivative of the anti-tuberculosis drug isoniazid, was one of the first such compounds to be used clinically. nih.govscispace.com Modern research continues to explore novel hydrazone derivatives for more selective and reversible MAO inhibition, aiming to create more effective antidepressant drugs. nih.govacs.org

Antimalarial Activity: Several series of hydrazine and hydrazone derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govmalariaworld.orgnanobioletters.com Some of these compounds are thought to exert their antimalarial effect by chelating iron, which is essential for parasite growth, or by interfering with the parasite's ability to detoxify heme through polymerization. nih.gov For example, benzothiazole hydrazones and hydrazine-coupled pyrazoles have demonstrated promising antiplasmodial activity, including against chloroquine-resistant strains. nih.govnih.gov

Anthelmintic Activity: The hydrazone scaffold has also been identified as a promising structure for the development of new anthelmintic agents. researchgate.netnih.gov Research in this area focuses on designing novel derivatives that can effectively target parasitic worms.

The diverse biological profile of these compounds is summarized in the table below.

Table 3: Pharmacological Activities of Various Hydrazone Derivatives

Pharmacological Activity Compound Class/Example Key Research Finding
Anticonvulsant Benzothiazole acetohydrazide derivatives Showed 75% protection at 100 mg/kg in the 6 Hz seizure test. saspublishers.com
Benzylidene camphor thiosemicarbazones Compound 4d showed marked anticonvulsant activity in the MES model. dovepress.com
Fused 4-thiazolidinone derivatives Lipophilic compounds with electron-withdrawing groups showed potent activity. rfppl.co.in
Antidepressant Sulphonyl hydrazones of maleimide Found to be more active than the standard drug imipramine in preclinical tests.
Pyrazoline and Hydrazone derivatives Exhibited potent and selective inhibition of MAO-A. acs.org
Antimalarial Benzothiazole hydrazones Compound 5f was the most active iron chelator and inhibited heme polymerization. nih.gov
Hydrazine-coupled pyrazoles Compound 15 showed 90.4% suppression of parasitemia in mice. nih.govmalariaworld.org
Thiazole hydrazines One derivative (4c) showed promising activity against P. falciparum. nanobioletters.com
Anthelmintic General Hydrazone Derivatives The hydrazone moiety is recognized for its potential in treating various biological conditions, including as an anthelmintic. researchgate.netnih.gov

Analytical Methodologies for the Detection and Quantification of 2 Methoxybenzyl Hydrazine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. For the analysis of (2-methoxybenzyl)hydrazine (B1611745) hydrochloride, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized. cdc.gov

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like (2-methoxybenzyl)hydrazine hydrochloride. The method's versatility allows for various modes of separation, including reversed-phase, normal-phase, and ion-exchange chromatography.

Derivatization: Due to the low UV absorbance of many hydrazine (B178648) compounds, a derivatization step is often necessary to enhance detection. This involves reacting the hydrazine with a labelling agent to form a highly chromophoric or fluorophoric derivative. Common derivatizing agents for hydrazines include benzaldehyde (B42025) and p-dimethylaminobenzaldehyde. nih.govosha.gov For instance, the reaction with benzaldehyde forms a stable hydrazone derivative that can be readily detected by a UV detector. nih.gov

Separation and Detection: The resulting derivatives are typically separated on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. nih.govgoogle.com UV detection is commonly employed, with the detection wavelength set to the maximum absorbance of the derivative, for example, 313 nm for the benzaldehyde derivative. nih.govosha.gov Electrochemical detectors (ED) can also be used for the sensitive detection of hydrazine compounds. cdc.gov

Table 1: Example HPLC Parameters for Hydrazine Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Methanol:Water (e.g., 95:5 v/v) nih.gov
Detection UV at 313 nm (after derivatization with benzaldehyde) nih.gov
Injection Volume 25 µL nih.gov

| Derivatizing Agent | Benzaldehyde nih.gov |

Gas chromatography is another powerful technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of hydrazine compounds, which can be reactive and polar, derivatization is often required to improve their volatility and chromatographic behavior. researchgate.net

Derivatization: Similar to HPLC, derivatization is a key step in GC analysis of hydrazines. Aldehydes and ketones, such as 2-furaldehyde or acetone, are used to convert the hydrazine into a more volatile and stable derivative. osha.govgoogle.com For instance, the reaction with 2,4-pentanedione forms 3,5-dimethylpyrazole, which can be analyzed by GC. researchgate.net

Separation and Detection: The derivatized sample is then injected into the GC system, where it is separated on a capillary column, such as a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane). sielc.com A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with the latter offering higher selectivity for nitrogen-containing compounds. cdc.govnih.gov

Table 2: Example GC Parameters for Hydrazine Analysis

Parameter Condition
Column DB-624 (30 m x 0.25 mm, 1.4 µm)
Injector Temperature 200°C sielc.com
Detector FID or NPD cdc.govsielc.com
Detector Temperature 280°C sielc.com
Carrier Gas Helium sielc.com

| Derivatizing Agent | Acetone sielc.com or 2,4-pentanedione researchgate.net |

Spectrophotometric Methods for Identification and Concentration Determination

Spectrophotometric methods are based on the measurement of the absorption of light by a colored compound in solution. These methods are often simple, cost-effective, and can be used for the rapid quantification of hydrazine compounds. cdc.gov The principle typically involves a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

A common reagent used for the spectrophotometric determination of hydrazines is p-dimethylaminobenzaldehyde (p-DAB). osha.govnih.gov In an acidic medium, hydrazine reacts with p-DAB to form a yellow-colored azine derivative, which exhibits maximum absorbance at a specific wavelength, typically around 458 nm. nih.govresearchgate.net The concentration of the hydrazine can then be determined by measuring the absorbance at this wavelength and comparing it to a calibration curve prepared with known concentrations of the standard. researchgate.net

Other chromogenic reagents and reaction schemes have also been developed. For instance, a method involving the formation of 2,4-dinitrophenylhydrazine (B122626) from 2,4-dinitrochlorobenzene, followed by a condensation reaction with p-dimethylaminobenzaldehyde, has been reported. nih.gov Another approach utilizes the bleaching effect of hydrazine on a colored dye, such as methyl red, in the presence of bromine, with the decrease in absorbance being proportional to the hydrazine concentration. niscpr.res.in

Integration of Mass Spectrometry with Chromatographic Methods

For unequivocal identification and enhanced sensitivity, mass spectrometry (MS) is often coupled with chromatographic techniques such as GC-MS and LC-MS. cdc.gov This hyphenated approach provides both the separation power of chromatography and the high specificity of mass spectrometry.

In GC-MS, after the components are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for confident identification. researchgate.net This is particularly useful for confirming the presence of this compound and its derivatives in complex matrices. nih.gov

Similarly, LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is especially valuable for the analysis of less volatile and thermally labile compounds. Techniques like electrospray ionization (ESI) are commonly used to ionize the analytes as they elute from the HPLC column. techbriefs.com High-resolution LC-MS can be particularly useful for identifying low-abundance degradation products.

Challenges in the Analysis of Hydrazine Compounds (e.g., Autoxidation)

The analysis of hydrazine compounds presents several challenges due to their chemical reactivity. A significant issue is their susceptibility to autoxidation, particularly in the presence of oxygen and metal ions. cdc.gov This oxidative degradation can lead to the formation of various byproducts, resulting in an underestimation of the actual concentration of the hydrazine. researchgate.net

The autoxidation of hydrazones, the derivatives often formed for analytical purposes, is also a known phenomenon. researchgate.net The rate of this reaction can be influenced by the structure of the hydrazone, with derivatives of aliphatic ketones being more reactive than those of aromatic ketones. researchgate.net Therefore, proper sample handling and storage, such as minimizing exposure to air and light, are crucial to ensure the accuracy of the analytical results. cdc.gov The "sticky" nature of hydrazines, where they can be irreversibly adsorbed onto surfaces, also poses a challenge, potentially leading to sample loss and inaccurate measurements. techbriefs.com

Development of Rapid and Sensitive Detection Methods

There is a continuous effort to develop more rapid, sensitive, and user-friendly methods for the detection of hydrazine compounds. One promising area is the development of fluorescent probes. These probes are designed to exhibit a "turn-on" fluorescence response upon selective reaction with hydrazine, allowing for its detection with high sensitivity and in real-time. rsc.org Some probes are designed to work in aqueous solutions, which is advantageous for many applications. rsc.org

Another approach is the development of colorimetric test strips. These strips are impregnated with a reagent that changes color upon contact with hydrazine, providing a simple and portable method for its visual detection. rsc.org These rapid detection methods are particularly useful for on-site screening and monitoring purposes. google.com Research also focuses on novel desorption and ionization techniques for mass spectrometry, such as Desorption Electrospray Ionization (DESI), Desorption Atmospheric-Pressure Chemical Ionization (DAPCI), and Direct Analysis in Real Time (DART), to enable faster and more direct analysis of hydrazines from surfaces. techbriefs.comnasa.gov

Future Perspectives and Emerging Research Avenues for 2 Methoxybenzyl Hydrazine Hydrochloride

Elucidation of Undiscovered Reactivity Profiles and Synthetic Applications

The known reactivity of (2-Methoxybenzyl)hydrazine (B1611745) hydrochloride, primarily centered on its utility as a precursor for hydrazones and heterocyclic systems, represents only the visible portion of its synthetic potential. Future investigations are poised to uncover more nuanced and powerful applications, moving beyond its established role as a simple building block.

A key area of exploration lies in its participation in multicomponent reactions (MCRs) . The inherent nucleophilicity of the hydrazine (B178648) moiety, coupled with the electronic influence of the methoxy-substituted benzyl (B1604629) group, makes it an ideal candidate for convergent synthetic strategies. Researchers are likely to explore its integration into novel MCRs to construct complex molecular architectures in a single, efficient step. This approach could lead to the rapid generation of libraries of compounds with diverse functionalities, accelerating the discovery of new bioactive molecules and functional materials.

Furthermore, the potential for (2-Methoxybenzyl)hydrazine hydrochloride to act as a catalyst or a ligand in catalysis remains largely unexplored. The nitrogen atoms of the hydrazine group possess lone pairs of electrons that could coordinate with metal centers, potentially enabling its use in asymmetric catalysis or cross-coupling reactions. Investigations into its ability to stabilize transition metal catalysts could unlock new synthetic transformations that are currently inaccessible.

The exploration of unexpected reaction pathways and the formation of novel products is another fertile ground for discovery. Under unconventional reaction conditions, such as photoredox catalysis, electrochemical synthesis, or mechanochemistry, this compound may exhibit reactivity patterns that deviate from classical transformations. For instance, studies on related hydrazine derivatives have occasionally reported the formation of unexpected dimeric or rearranged products, hinting at a rich and complex chemical behavior awaiting systematic investigation. The controlled exploitation of such unforeseen reactivity could lead to the development of entirely new synthetic methodologies. The synthesis of novel heterocyclic compounds, beyond the well-trodden paths leading to pyrazoles, will also be a significant focus. The strategic functionalization of the benzyl ring and the hydrazine core could provide access to a wide array of previously inaccessible fused and spirocyclic heterocyclic systems.

Potential Research DirectionAnticipated Outcome
Multicomponent Reactions (MCRs)Rapid synthesis of complex molecules and compound libraries.
Catalysis and Ligand DevelopmentNovel catalytic systems for asymmetric synthesis and cross-coupling.
Unconventional Reaction ConditionsDiscovery of new reaction pathways and unexpected molecular structures.
Novel Heterocyclic SynthesisAccess to diverse and previously unattainable fused and spirocyclic systems.

Identification of Novel Biological Targets and Therapeutic Modalities

The therapeutic potential of hydrazine derivatives has been recognized for some time, with several hydrazine-containing drugs having made it to the market. However, the specific biological activities of this compound and its derivatives are only beginning to be systematically explored, presenting a significant opportunity for the discovery of new therapeutic agents.

Initial studies have indicated that this compound scaffold possesses promising antimicrobial and anticancer properties . For instance, this compound has demonstrated inhibitory activity against various pathogens and cancer cell lines. Future research will likely focus on elucidating the precise molecular mechanisms underlying these activities. Identifying the specific enzymes or cellular pathways that are targeted by this compound is a critical next step. This could involve activity-based protein profiling using hydrazine-reactive probes to map its interactions within the cellular proteome.

Beyond broad cytotoxic or antimicrobial effects, there is a compelling need to identify novel and specific biological targets . The structural features of this compound, particularly the methoxybenzyl group, may confer selectivity for certain enzyme active sites or receptor binding pockets. For example, hydrazine derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and aldose reductase. Systematic screening of this compound and its analogs against a wide range of clinically relevant enzymes could reveal unexpected inhibitory activities.

The development of novel therapeutic modalities based on this scaffold is another exciting prospect. This could involve its use as a warhead for targeted covalent inhibitors, where the hydrazine moiety forms a stable bond with a specific amino acid residue in a protein target. Furthermore, its ability to chelate metal ions could be explored for therapeutic applications in diseases associated with metal dysregulation. The design of derivatives with enhanced potency and selectivity will be crucial. For example, modifying the substitution pattern on the benzyl ring or derivatizing the hydrazine group could lead to compounds with improved pharmacokinetic properties and reduced off-target effects.

Research AreaPotential Therapeutic Application
Antimicrobial ActivityDevelopment of new antibiotics to combat drug-resistant bacteria.
Anticancer PropertiesDiscovery of novel antitumor agents with specific mechanisms of action.
Enzyme InhibitionIdentification of inhibitors for enzymes involved in various diseases.
Targeted Covalent InhibitionDesign of highly selective and potent drugs for specific protein targets.

Exploration of this compound in Material Science

The application of organic molecules in material science is a rapidly expanding field, and this compound possesses structural motifs that suggest its potential utility in the design of novel functional materials. The aromatic ring, the reactive hydrazine group, and the potential for hydrogen bonding and metal coordination provide a versatile platform for creating materials with unique optical, electronic, and structural properties.

One promising avenue is the development of new polymers and coordination polymers . The difunctional nature of the hydrazine moiety allows it to act as a linker, connecting other molecular building blocks to form extended networks. By reacting this compound with appropriate comonomers or metal ions, it may be possible to synthesize polymers with interesting properties, such as high thermal stability, specific porosity for gas storage, or catalytic activity. The methoxy (B1213986) group can also influence the self-assembly and packing of these polymeric structures.

The potential for this compound to be used in the creation of sensors and responsive materials is another area ripe for investigation. The hydrazine group can react with various analytes, leading to a change in the molecule's electronic or photophysical properties. For example, the formation of a hydrazone with an aldehyde or ketone analyte could result in a color change or a fluorescence response, forming the basis for a chemical sensor. Furthermore, derivatives of this compound could be incorporated into materials that respond to external stimuli such as light, pH, or temperature.

The exploration of its role in organic electronics is also warranted. The conjugated π-system of the benzene (B151609) ring, in conjunction with the electron-donating methoxy group and the nitrogen-containing hydrazine, could impart useful electronic properties to molecules derived from this scaffold. Research could focus on synthesizing derivatives with extended conjugation and evaluating their performance as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) devices. The ability to tune the electronic properties through chemical modification makes this an attractive area for future research.

Advancement of Green Chemistry Principles in its Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of chemical processes, and the synthesis and application of this compound are no exception. Future research will likely focus on developing more sustainable and environmentally friendly methods for its production and use.

Traditional synthetic routes to hydrazine derivatives often involve harsh reagents and generate significant waste. A key goal for future research will be the development of greener synthetic methodologies . This could involve the use of biocatalysis, where enzymes are employed to carry out specific transformations under mild conditions. Another approach is the use of alternative, more benign solvents, such as water or supercritical CO2, to replace traditional volatile organic compounds. Flow chemistry also presents an opportunity to improve the safety and efficiency of the synthesis by allowing for better control over reaction parameters and minimizing the volume of hazardous materials at any given time.

In terms of its utilization, the focus will be on designing reactions that are more atom-economical and energy-efficient . This includes the development of catalytic cycles where this compound or its derivatives can be used in small quantities to effect a desired transformation, rather than being consumed as a stoichiometric reagent. The design of reactions that proceed at lower temperatures and pressures will also contribute to a more sustainable chemical process.

Computational Design and Predictive Modeling for Enhanced Efficacy and Selectivity of Derivatives

The integration of computational chemistry and molecular modeling is revolutionizing the process of drug discovery and materials design. For this compound, these in silico tools offer a powerful approach to rationally design derivatives with enhanced properties and to predict their behavior before embarking on lengthy and resource-intensive laboratory synthesis.

Structure-based drug design will be a key strategy for developing new therapeutic agents. If a specific biological target is identified, computational docking studies can be used to predict how derivatives of this compound will bind to the active site. This allows for the in silico screening of virtual libraries of compounds to identify those with the highest predicted binding affinity and selectivity. Techniques such as molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the key interactions that govern binding.

Quantitative Structure-Activity Relationship (QSAR) modeling will also play a crucial role. By correlating the structural features of a series of derivatives with their observed biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This can help to prioritize which derivatives to synthesize and test, thereby accelerating the optimization process. Machine learning and artificial intelligence are being increasingly applied to develop more sophisticated and predictive QSAR models.

In the realm of material science, computational modeling can be used to predict the properties of new materials based on this compound. For example, Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of new derivatives for applications in organic electronics. Molecular modeling can also be used to simulate the self-assembly of these molecules into larger structures and to predict the properties of the resulting materials. This predictive power allows for the rational design of materials with tailored functionalities.

Computational ApproachApplication AreaExpected Outcome
Molecular DockingDrug DiscoveryPrediction of binding modes and affinities to biological targets.
Molecular DynamicsDrug and Materials DesignUnderstanding the dynamic behavior and stability of molecular complexes.
QSAR ModelingMedicinal ChemistryPrediction of biological activity and optimization of lead compounds.
DFT CalculationsMaterial SciencePrediction of electronic and optical properties of novel materials.

Q & A

Q. What are the standard protocols for synthesizing (2-Methoxybenzyl)hydrazine hydrochloride?

Synthesis typically involves refluxing a hydrazine hydrochloride derivative with a methoxy-substituted benzyl precursor in ethanol or methanol. For example, analogous hydrazine hydrochlorides (e.g., phenylhydrazine derivatives) are reacted with carbonyl-containing compounds under acidic conditions, followed by crystallization . Key parameters include reaction time (6–8 hours), solvent choice, and stoichiometric control of the hydrazine precursor.

Q. How is the purity and structural integrity of this compound validated?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of methoxy (-OCH₃), hydrazine (-NH-NH₂), and benzyl groups.
  • Mass spectrometry (MS) to verify molecular weight (e.g., C₈H₁₃ClN₂O, ~172.65 g/mol) and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify N-H stretching (~3200 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

Hydrazine derivatives are toxic and may induce hemolytic anemia. Use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/ingestion. Storage should be in airtight containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic additions?

The electron-donating methoxy group enhances the nucleophilicity of the hydrazine moiety, facilitating reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. This is critical in synthesizing heterocyclic compounds like pyrazolines. Computational studies on analogous hydrazines suggest steric and electronic effects from substituents modulate reaction kinetics .

Q. How can researchers resolve contradictions in reported reaction yields for hydrazone formation?

Variability often arises from:

  • Solvent polarity : Protic solvents (e.g., ethanol) may stabilize intermediates better than aprotic solvents.
  • pH control : Acidic conditions (e.g., acetic acid) accelerate hydrazone formation but may degrade sensitive substrates.
  • Impurity profiles : Trace water or residual starting materials can skew yields. Reproduce reactions under rigorously controlled conditions and validate purity via HPLC .

Q. What mechanisms explain the thermal stability of this compound?

Thermal gravimetric analysis (TGA) of similar hydrazine hydrochlorides shows decomposition above 200°C, with HCl release initiating breakdown. The methoxy group may slightly destabilize the compound compared to non-substituted analogs due to increased electron density on the aromatic ring, accelerating degradation. Stability studies under inert atmospheres (N₂/Ar) are recommended .

Methodological Considerations

Q. How can computational modeling predict the biological activity of derivatives?

Density functional theory (DFT) can calculate electron distribution, HOMO-LUMO gaps, and binding affinities to biological targets (e.g., enzymes). For example, docking studies with aminopeptidase N or VEGFR2 receptors can prioritize derivatives for synthesis .

Q. What analytical techniques are optimal for detecting degradation products?

  • High-resolution LC-MS identifies low-abundance degradation species.
  • X-ray crystallography resolves structural changes in hydrazine derivatives (e.g., oxidation to azo compounds).
  • Solid-state NMR monitors phase transitions or hydrate formation during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.